

Interpreting the NMR spectrum of 2-Isopropyl-1-methoxy-4-nitrobenzene

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Compound of Interest

Compound Name: 2-Isopropyl-1-methoxy-4-nitrobenzene

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An Interpretive Guide to the NMR Spectrum of 2-Isopropyl-1-methoxy-4-nitrobenzene

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. This guide provides a detailed interpretation of the ^1H and ^{13}C NMR spectra of **2-Isopropyl-1-methoxy-4-nitrobenzene**, comparing its spectral features to related compounds to understand the electronic effects of its constituent functional groups.

Predicted ^1H and ^{13}C NMR Spectral Data

The chemical shifts in the NMR spectrum of **2-Isopropyl-1-methoxy-4-nitrobenzene** are influenced by the interplay of its three substituents on the benzene ring: a strongly electron-withdrawing nitro group ($-\text{NO}_2$) and two electron-donating groups, methoxy ($-\text{OCH}_3$) and isopropyl ($-\text{CH}(\text{CH}_3)_2$). The predicted data is summarized in the tables below, followed by a detailed analysis.

Table 1: Predicted ^1H NMR Chemical Shifts and Splitting Patterns

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
H-3	~7.5 - 7.7	d	1H	Ortho to the strongly deshielding nitro group.
H-5	~7.9 - 8.1	dd	1H	Ortho to the nitro group and meta to the isopropyl group.
H-6	~7.0 - 7.2	d	1H	Ortho to the electron-donating methoxy and isopropyl groups.
-CH (isopropyl)	~3.2 - 3.5	sept	1H	Deshielded by the aromatic ring.
-CH ₃ (isopropyl)	~1.2 - 1.4	d	6H	Equivalent methyl groups coupled to the isopropyl CH.
-OCH ₃ (methoxy)	~3.8 - 4.0	s	3H	Typical range for a methoxy group on an aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Notes
C-1 (-OCH ₃)	~155 - 160	Attached to the electronegative oxygen of the methoxy group.
C-2 (-CH(CH ₃) ₂)	~135 - 140	Attached to the isopropyl group.
C-3	~115 - 120	Shielded by the ortho methoxy group.
C-4 (-NO ₂)	~145 - 150	Attached to the electron-withdrawing nitro group.[1]
C-5	~123 - 126	Influenced by the ortho nitro group.[1]
C-6	~110 - 115	Shielded by the para methoxy group.
-CH (isopropyl)	~25 - 30	Aliphatic carbon.
-CH ₃ (isopropyl)	~22 - 25	Aliphatic carbons.
-OCH ₃ (methoxy)	~55 - 60	Typical for an aromatic methoxy group.

Detailed Spectral Interpretation

The predicted spectral data can be rationalized by considering the electronic environment of each nucleus.

¹H NMR Spectrum

- Aromatic Region (7.0-8.1 ppm): The three protons on the benzene ring will appear as distinct signals due to the different substitution pattern. The nitro group is a strong deactivating group, withdrawing electron density and deshielding the protons, especially at the ortho and para positions.[1][2] Conversely, the methoxy and isopropyl groups are activating, donating electron density and shielding these positions.[2]

- The proton at C-5 is expected to be the most downfield (deshielded) as it is ortho to the powerful electron-withdrawing nitro group.
- The proton at C-3 will also be deshielded by the adjacent nitro group.
- The proton at C-6 will be the most upfield (shielded) due to the electron-donating effects of the ortho methoxy and isopropyl groups.
- Isopropyl Group (1.2-1.4 and 3.2-3.5 ppm): This group will present a characteristic pattern: a doublet for the six equivalent methyl protons and a septet for the single methine proton, arising from the coupling between them.
- Methoxy Group (3.8-4.0 ppm): The three protons of the methoxy group are equivalent and do not couple with other protons, resulting in a singlet.

¹³C NMR Spectrum

Due to the lack of symmetry, all ten carbon atoms in **2-Isopropyl-1-methoxy-4-nitrobenzene** are chemically non-equivalent and should produce ten distinct signals in the ¹³C NMR spectrum.

- Aromatic Carbons (110-160 ppm): The chemical shifts are heavily influenced by the attached substituents.
 - The carbon attached to the methoxy group (C-1) and the nitro group (C-4) will be significantly downfield.[\[3\]](#)[\[4\]](#)
 - The carbons ortho and para to the electron-donating methoxy group (C-2, C-6) will be shielded (shifted upfield) compared to unsubstituted benzene.
 - The carbons ortho and para to the electron-withdrawing nitro group (C-3, C-5) will be deshielded (shifted downfield).[\[1\]](#)
- Aliphatic Carbons (22-60 ppm): The isopropyl and methoxy carbons will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.[\[5\]](#)

Comparison with Related Compounds

To illustrate the substituent effects, the table below compares the aromatic proton chemical shifts of nitrobenzene and anisole (methoxybenzene) with the predicted values for the target molecule.

Table 3: Comparison of Aromatic ^1H NMR Chemical Shifts (ppm)

Compound	Ortho Protons	Meta Protons	Para Protons
Nitrobenzene	8.25[1][6]	7.56[1]	7.71[1]
Anisole (Methoxybenzene)	~6.9	~7.3	~6.9
2-Isopropyl-1-methoxy-4-nitrobenzene	H-3: ~7.6, H-5: ~8.0	H-6: ~7.1	-

This comparison highlights how the combined electronic effects in **2-Isopropyl-1-methoxy-4-nitrobenzene** lead to a unique set of chemical shifts for its aromatic protons.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2-Isopropyl-1-methoxy-4-nitrobenzene** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- **^1H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **^{13}C NMR Acquisition:** Acquire the spectrum on the same instrument. Due to the low natural abundance of ^{13}C , more scans are required (e.g., 1024 or more). Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

Visualizing Molecular Structure and Connectivity

The following diagrams, generated using Graphviz, illustrate the molecular structure and the expected correlations in a 2D COSY NMR experiment.

Caption: Molecular structure of **2-Isopropyl-1-methoxy-4-nitrobenzene**.

Caption: Predicted ^1H - ^1H COSY correlations for **2-Isopropyl-1-methoxy-4-nitrobenzene**.

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